molecular formula C4H6N2O B1601187 5-Methylisoxazol-4-amine CAS No. 87988-94-1

5-Methylisoxazol-4-amine

Cat. No. B1601187
CAS RN: 87988-94-1
M. Wt: 98.1 g/mol
InChI Key: QGMHRTDVNDXDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylisoxazol-4-amine is a chemical compound with the molecular formula C4H6N2O and a molecular weight of 98.1 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is usually in a solid or semi-solid form .


Molecular Structure Analysis

The InChI code for 5-Methylisoxazol-4-amine is 1S/C4H6N2O/c1-3-4(5)2-6-7-3/h2H,5H2,1H3 . This indicates that the compound has a five-membered heterocyclic ring structure with a nitrogen atom and an oxygen atom in the ring .


Chemical Reactions Analysis

5-Methylisoxazol-4-amine can participate in various chemical reactions. For instance, it can react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products . In most cases, 5-Methylisoxazol-4-amine reacts as a 1,3-binucleophile, involving the exocyclic amino group and position C-4 in the isoxazole moiety as reaction centers .


Physical And Chemical Properties Analysis

5-Methylisoxazol-4-amine is a solid or semi-solid compound . It should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 5-Methylisoxazol-4-amine is used as a reagent in chemical synthesis .
    • Method of Application : The specific methods of application can vary widely depending on the particular synthesis being performed. Typically, it would be used in a reaction with other reagents under specific conditions of temperature and pressure .
    • Results or Outcomes : The outcomes of these reactions would be the formation of new compounds. The specific outcomes would depend on the other reagents used and the conditions of the reaction .
  • Drug Discovery

    • Application : Isoxazole, a five-membered heterocyclic pharmacophore which includes 5-Methylisoxazol-4-amine, is widely used in drug discovery research .
    • Method of Application : This compound can be incorporated into larger molecules during the process of drug design and synthesis .
    • Results or Outcomes : Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
  • Heterocyclizations Involving Pyruvic Acids

    • Application : 3-Amino-5-methylisoxazole has been used in heterocyclizations involving pyruvic acids .
    • Method of Application : The starting amine is treated with pyruvic acid derivatives, leading to suitable synthetic procedures for selective synthesis of furanones and pyrrolones .
    • Results or Outcomes : It was established that only the NH2-nucleophilic center of 3-amino-5-methylisoxazole takes part in the heterocyclizations with pyruvic acid derivatives .
  • Anticancer Drug Research

    • Application : 3-Amino-5-methylisoxazole has been used in the synthesis of potential anticancer drugs .
    • Method of Application : The specific methods of application can vary widely depending on the particular synthesis being performed .
    • Results or Outcomes : The outcomes of these reactions would be the formation of new compounds with potential anticancer activity .

Safety And Hazards

The safety information for 5-Methylisoxazol-4-amine indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include wearing protective gloves and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5-methyl-1,2-oxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-4(5)2-6-7-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMHRTDVNDXDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515825
Record name 5-Methyl-1,2-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylisoxazol-4-amine

CAS RN

87988-94-1
Record name 5-Methyl-1,2-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylisoxazol-4-amine
Reactant of Route 2
Reactant of Route 2
5-Methylisoxazol-4-amine
Reactant of Route 3
Reactant of Route 3
5-Methylisoxazol-4-amine
Reactant of Route 4
Reactant of Route 4
5-Methylisoxazol-4-amine
Reactant of Route 5
Reactant of Route 5
5-Methylisoxazol-4-amine
Reactant of Route 6
5-Methylisoxazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.